[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
Description
[1-[(E)-(Benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a synthetic hydrazone derivative characterized by a naphthalene core substituted with a benzenesulfonylhydrazinylidene group at the 1-position and a 3,4-dimethoxybenzoate ester at the 2-position. The (E)-configuration of the hydrazone moiety is critical for its structural stability and intermolecular interactions.
Properties
CAS No. |
769146-56-7 |
|---|---|
Molecular Formula |
C26H22N2O6S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H22N2O6S/c1-32-24-15-13-19(16-25(24)33-2)26(29)34-23-14-12-18-8-6-7-11-21(18)22(23)17-27-28-35(30,31)20-9-4-3-5-10-20/h3-17,28H,1-2H3/b27-17+ |
InChI Key |
JFWKYXWCOHYPKB-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NS(=O)(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNS(=O)(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the benzenesulfonylhydrazinylidene group through a condensation reaction. The final step involves esterification with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies may focus on its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, the compound’s reactivity and stability make it suitable for use in the production of advanced materials, such as polymers or coatings. Its unique chemical properties can be leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a class of hydrazone-functionalized naphthalene derivatives with varying substituents on the hydrazone and benzoate groups. Key analogs include:
| Compound Name | Substituent on Hydrazone | Benzoate Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzenesulfonyl | 3,4-dimethoxy | C₂₇H₂₂N₂O₆S* | ~526.5* | Enhanced polarity due to sulfonyl group; potential for hydrogen bonding |
| 1-[(E)-({(3-Methylphenyl)aminoacetyl}hydrazono)methyl]-2-naphthyl 3,4-dimethoxybenzoate | 3-Toluidino | 3,4-dimethoxy | C₂₉H₂₅N₃O₆ | 511.534 | Increased lipophilicity from toluidino group; potential for π-π stacking |
| 1-[(E)-[[2-(Decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl 3,4-dimethoxybenzoate | Decanoylamino | 3,4-dimethoxy | C₃₂H₃₉N₃O₆ | 561.679 | High lipophilicity due to long alkyl chain; altered membrane permeability |
| (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | N/A (furan derivative) | 3,4-dimethoxy | C₁₅H₁₄O₆ | 290.27 | Simplified structure; demonstrated cholinesterase inhibition |
Note: Exact molecular formula/weight for the target compound is inferred from analogs; benzenesulfonyl substitution replaces toluidino or decanoylamino groups in other derivatives.
Key Observations:
- Lipophilicity: Derivatives with decanoylamino groups (LogP ~6.5 estimated) exhibit greater lipophilicity than the target compound, favoring lipid membrane interactions .
- Steric Effects: Bulky substituents (e.g., decanoyl) may hinder molecular packing, as evidenced by lower melting points in analogs .
Cholinesterase Inhibition
- The 3,4-dimethoxybenzoate moiety is critical for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. In (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate, the dimethoxy group enhances binding to catalytic residues (IC₅₀ ~15 µM for AChE), outperforming nitro-substituted analogs .
- The target compound’s benzenesulfonyl group may further modulate activity by introducing sulfonyl interactions with enzyme pockets .
Antimicrobial Potential
- Hydrazone derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit broad-spectrum antimicrobial activity. For instance, (E)-4-((3-hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid shows efficacy against Gram-positive bacteria (MIC ~8 µg/mL) .
Analytical Characterization
- Mass Spectrometry: Analogs like the decanoylamino derivative show adducts at [M+H]+ m/z 562.29118 with a collision cross-section (CCS) of 240.6 Ų, useful for LC-MS quantification .
- Crystallography: Related hydrazones (e.g., 2-[(E)-3,4-dimethoxybenzylidene]hydrazinecarboxamide) crystallize in monoclinic systems, with hydrogen bonding stabilizing the (E)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
